molecular formula C5H4ClNOS B3030241 1-(2-Chlorothiazol-5-yl)ethanone CAS No. 885229-41-4

1-(2-Chlorothiazol-5-yl)ethanone

Cat. No. B3030241
Key on ui cas rn: 885229-41-4
M. Wt: 161.61
InChI Key: FEFASRDHSOUVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008487B2

Procedure details

A solution of 2-chlorothiazole (5.0 g, 42 mmol) in THF (10 mL) was added dropwise to a −78° C. solution of n-BuLi (2.5 M in hexanes; 18.4 mL, 46 mmol) in THF (140 mL). The solution was stirred for 1 hour, and then N-methoxy-N-methylacetamide (4.7 g, 46 mmol) was added. The mixture was stirred for another hour, and then it was warmed to approximately 25° C. The reaction was quenched by the addition of a saturated aqueous ammonium chloride solution and extracted with ether (3×75 mL). The organics were combined, washed with brine, filtered and then concentrated. The residue was purified by flash chromatography (20 percent ether/pentane on silica gel), yielding 5.9 grams of yellow semi-solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[Li]CCCC.CON(C)[C:15](=[O:17])[CH3:16]>C1COCC1>[Cl:1][C:2]1[S:3][C:4]([C:15](=[O:17])[CH3:16])=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1SC=CN1
Name
Quantity
18.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
140 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
CON(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for another hour
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of a saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×75 mL)
WASH
Type
WASH
Details
washed with brine
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (20 percent ether/pentane on silica gel)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1SC(=CN1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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